3-(3,4,5-Trifluorophenyl)-1-propene
Overview
Description
3-(3,4,5-Trifluorophenyl)-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(aminosulfonyl)-n-[(3,4,5-trifluorophenyl)methyl]-benzamide, have been found to target carbonic anhydrase 2 .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been found to inhibit lung cancer cell proliferation and migration by reducing the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 .
Result of Action
Compounds with similar structures have been found to display strong cytostatic effects on lung cancer cell proliferation .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with similar structures, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Cellular Effects
The effects of 3-(3,4,5-Trifluorophenyl)-1-propene on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has been observed to inhibit cell proliferation and induce apoptosis, likely through the modulation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . Furthermore, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of target genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, the binding of this compound to cytochrome P450 enzymes can result in either competitive or non-competitive inhibition, depending on the specific enzyme and the binding site . Additionally, this compound can act as an allosteric modulator for certain receptors, altering their activity and downstream signaling pathways. Changes in gene expression are also a key aspect of the molecular mechanism, with this compound influencing the transcription of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, influenced by factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects on cellular function can vary, with some studies indicating sustained inhibition of cell proliferation and others showing adaptive responses leading to resistance
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent, with varying outcomes observed at different dosage levels. Low to moderate doses of the compound have been shown to exert therapeutic effects, such as anti-cancer activity and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies among different animal models, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes biotransformation, leading to the formation of various metabolites that can have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile. Additionally, the compound can modulate metabolic flux, altering the levels of key metabolites and impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1-propene typically involves the use of 3,4,5-trifluorobenzene as a starting material. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3,4,5-trifluorophenylboronic acid with an appropriate vinyl halide in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave irradiation has been explored to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and aldehydes.
Reduction: Saturated derivatives like 3-(3,4,5-trifluorophenyl)propane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenylmethanol
- 3,4,5-Trifluorophenylamine
Uniqueness
3-(3,4,5-Trifluorophenyl)-1-propene is unique due to the presence of both a trifluoromethyl group and a propene chain. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The trifluoromethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3-trifluoro-5-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKGTLWZYXYLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641230 | |
Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213327-80-1 | |
Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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